2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile
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Overview
Description
2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile is a chemical compound with the molecular formula C11H9N3. It features an imidazole ring attached to a phenyl group, which is further connected to an acetonitrile group. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as 2-[4-(1h-imidazol-1-yl)phenyl]acetonitrile, have a broad range of biological properties . They are key components in many functional molecules used in a variety of applications .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a range of effects such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Imidazole is known to be a white or colorless solid that is highly soluble in water and other polar solvents , which may influence the bioavailability of this compound.
Result of Action
Imidazole derivatives are known to have a broad range of biological activities .
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action may be influenced by the polarity of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile typically involves the cyclization of amido-nitriles. One reported method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar catalytic processes and reaction conditions as those used in laboratory settings. The scalability of these methods ensures the compound’s availability for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile undergoes several types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
4-(1H-imidazol-1-yl)phenol: Contains a hydroxyl group instead of a nitrile group.
1,3-diazole derivatives: Share the imidazole ring structure but differ in substituents.
Uniqueness
2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile is unique due to its specific combination of an imidazole ring, phenyl group, and acetonitrile group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
2-(4-imidazol-1-ylphenyl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c12-6-5-10-1-3-11(4-2-10)14-8-7-13-9-14/h1-4,7-9H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZFOGBVCGZTHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)N2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143426-57-7 |
Source
|
Record name | 2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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